AL-34662

Catalog No.
S1523795
CAS No.
210580-75-9
M.F
C10H13N3O
M. Wt
191.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
AL-34662

CAS Number

210580-75-9

Product Name

AL-34662

IUPAC Name

1-[(2S)-2-aminopropyl]indazol-6-ol

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

InChI

InChI=1S/C10H13N3O/c1-7(11)6-13-10-4-9(14)3-2-8(10)5-12-13/h2-5,7,14H,6,11H2,1H3/t7-/m0/s1

InChI Key

WBYHTZYHAFNBKW-ZETCQYMHSA-N

SMILES

Array

Synonyms

AL 34497

Canonical SMILES

CC(CN1C2=C(C=CC(=C2)O)C=N1)N

Isomeric SMILES

C[C@@H](CN1C2=C(C=CC(=C2)O)C=N1)N

The transduction of neurobehavioral effects by serotonin (5-hydroxy tryptamine; 5-HT) is mediated via at least six major 5-HT receptor subtypes, including 5-HT2 AL 34662 is a potent 5-HT2 receptor agonist with ocular hypotensive activity. It binds to the human and rat 5-HT2 receptors in cerebral cortex homogenates with IC50 values of 1.5 and 0.77 nM, respectively. AL 34662 binds to the recombinant human 5-HT2A, 5-HT2B, and 5-HT2C receptors with IC50 values of 14.5, 8.1, and 3 nM, respectively. In ocular hypertensive cynomolgus monkey eyes, AL 34662 lowered intraocular pressure (IOP) 25% at a dose of 100 µg and 33% at 300 µg (six hours post dose) with minimal side effects.

AL-34662 is a potent and selective serotonin 5-HT2 receptor agonist, demonstrating high affinity for 5-HT2A, 5-HT2B, and 5-HT2C subtypes with IC50 values in the low nanomolar range (3-14.5 nM). Developed as a peripherally selective tool compound, it does not readily cross the blood-brain barrier, making it valuable for investigating peripheral 5-HT2 receptor functions without inducing central nervous system effects. Its primary, well-documented application is as an ocular hypotensive agent, where it effectively reduces intraocular pressure (IOP) by acting on 5-HT2A receptors in human ciliary muscle and trabecular meshwork cells.

Substituting AL-34662, the specific (S)-enantiomer, with its racemate (AL-34497) or the (R)-enantiomer (AL-34707) leads to a quantifiable loss of potency and efficacy. Direct comparative studies demonstrate that both the racemate and the (R)-enantiomer are less effective in functional assays, such as mobilizing intracellular calcium and lowering intraocular pressure. This stereospecificity is critical for reproducibility, as using a racemic mixture or the incorrect enantiomer will not replicate the well-documented effects of AL-34662, leading to inconsistent data and potentially misleading conclusions. Furthermore, early tryptamine-based 5-HT2 agonists suffered from poor solution stability, a problem that the indazole structure of AL-34662 was specifically designed to overcome, ensuring more reliable and reproducible experimental outcomes.

Stereospecific Potency: Superior Functional Activity of the (S)-Enantiomer

AL-34662 is the (S)-enantiomer and is demonstrably more potent and efficacious than its racemate (AL-34497) and the corresponding (R)-enantiomer (AL-34707). In assays measuring the mobilization of intracellular calcium in human trabecular meshwork cells, AL-34662 was a full agonist, whereas its counterparts were less effective. This highlights the critical importance of procuring the specific, active stereoisomer for achieving maximal and reproducible biological response.

Evidence DimensionFunctional Efficacy (Intraocular Pressure Reduction)
Target Compound DataAL-34662 ((S)-enantiomer) is a potent and fully efficacious agonist.
Comparator Or BaselineThe racemate (AL-34497) and the (R)-enantiomer (AL-34707) are less potent and/or efficacious.
Quantified DifferenceNot explicitly quantified in the abstract, but stated as a definitive finding across multiple assays.
ConditionsIn vitro functional assays (e.g., Ca2+ mobilization) and in vivo intraocular pressure measurement in monkeys.

Procuring the racemate or the wrong enantiomer will result in lower potency and failed replication of published results, wasting resources and time.

High-Affinity Binding Profile Across 5-HT2 Subtypes

AL-34662 exhibits high affinity for all three cloned human 5-HT2 receptor subtypes, with a preference for 5-HT2C. Its IC50 values are 14.5 nM for 5-HT2A, 8.1 nM for 5-HT2B, and 3.0 nM for 5-HT2C. This well-characterized, multi-subtype affinity profile provides a clear basis for its use in studies where broad 5-HT2 agonism is desired, and allows for precise interpretation of results compared to less-characterized or more narrowly selective agonists.

Evidence DimensionReceptor Binding Affinity (IC50)
Target Compound Data5-HT2A: 14.5 nM; 5-HT2B: 8.1 nM; 5-HT2C: 3.0 nM
Comparator Or BaselineGeneral benchmark of high-affinity ligands (low nanomolar range).
Quantified DifferenceDemonstrates a 2.7-fold higher affinity for 5-HT2B and a 4.8-fold higher affinity for 5-HT2C compared to 5-HT2A.
ConditionsRadioligand binding assays with cloned human 5-HT2A/B/C receptors.

Provides a reliable, multi-target 5-HT2 tool compound with a known, quantified affinity profile, ensuring predictable activity across relevant receptor subtypes.

Improved Chemical Stability for Enhanced Reproducibility

A key procurement advantage of AL-34662 is its indazole-based structure, which was specifically developed to improve upon the poor solution stability of earlier tryptamine-based 5-HT2 agonists like α-methyl-5-hydroxytryptamine. This enhanced stability is a critical processability and handling feature, as it ensures greater consistency in solution-based assays and reduces the risk of compound degradation over the course of an experiment, leading to more reliable and reproducible data.

Evidence DimensionSolution Stability
Target Compound DataSignificantly greater solution stability.
Comparator Or BaselineEarlier tryptamine analogues (e.g., α-methyl-5-hydroxytryptamine) which displayed poor solution stability.
Quantified DifferenceStated as a key design improvement, though quantitative degradation rates are not provided in the source.
ConditionsAqueous solution for experimental use.

Reduces experimental variability caused by compound degradation, ensuring that the effective concentration remains consistent throughout the assay.

Ocular Hypotensive Agent in Glaucoma Research Models

As a direct result of its demonstrated high potency and efficacy in lowering intraocular pressure (IOP) in primate models, AL-34662 is the right choice for studies investigating 5-HT2A-mediated IOP reduction mechanisms. Its peripheral selectivity ensures effects are localized to the eye, avoiding confounding CNS-related side effects.

Probing Peripheral 5-HT2 Receptor Function

Given its inability to cross the blood-brain barrier and its high affinity for 5-HT2A/B/C receptors, AL-34662 is an ideal tool for selectively activating peripheral serotonin 5-HT2 pathways to study their role in various physiological systems without central interference.

In Vitro Assays Requiring a Stable, Potent 5-HT2 Agonist

The superior solution stability of AL-34662 compared to older tryptamine agonists makes it a more reliable positive control and reference compound in cell-based functional assays, such as calcium mobilization or phosphoinositide turnover, where consistent agonist concentration is critical for reproducibility.

XLogP3

1.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

191.105862047 Da

Monoisotopic Mass

191.105862047 Da

Heavy Atom Count

14

UNII

1Q6O947QMH

Wikipedia

AL-34662

Dates

Last modified: 04-14-2024
1.Sharif, N.A.,McLaughlin, M.A., and Kelly, C.R. AL-34662: A potent, selective, and efficacious ocular hypotensive serotonin-2 receptor agonist. Journal of Ocular Pharmacology and Therapeutics 23(1), 1-13 (2007).

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